Butyl[(3,4,5-trifluorophenyl)methyl]amine, also known as tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine, is a chemical compound that belongs to the class of amines. It is characterized by the presence of a trifluorophenyl group, which imparts unique properties to the molecule. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis.
The compound is synthesized through specific chemical reactions involving tert-butylamine and 3,4,5-trifluorobenzyl chloride. The synthesis typically occurs under basic conditions in an organic solvent such as dichloromethane or toluene.
Butyl[(3,4,5-trifluorophenyl)methyl]amine can be classified as:
The synthesis of Butyl[(3,4,5-trifluorophenyl)methyl]amine generally follows these steps:
In industrial applications, continuous flow reactors may be employed to optimize reaction conditions and improve yield. Automation allows for precise control over parameters like temperature and pressure.
The molecular structure of Butyl[(3,4,5-trifluorophenyl)methyl]amine can be described by its molecular formula and molecular weight of .
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄F₃N |
Molecular Weight | 217.23 g/mol |
IUPAC Name | 2-methyl-N-[(3,4,5-trifluorophenyl)methyl]propan-2-amine |
InChI | InChI=1S/C11H14F3N/c1-11(2,3)15-6-7-4-8(12)10(14)9(13)5-7/h4-5,15H,6H2,1-3H3 |
InChI Key | WXKZYADFNJAAQI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)NCC1=CC(=C(C(=C1)F)F)F |
Butyl[(3,4,5-trifluorophenyl)methyl]amine can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its applicability in various fields.
The mechanism of action for Butyl[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets within biological systems. The trifluorophenyl group enhances binding affinity to certain enzymes or receptors due to its electron-withdrawing nature. Additionally, the tert-butyl group influences the compound's lipophilicity and membrane permeability, affecting distribution and efficacy.
The physical and chemical properties are critical for determining its behavior in different environments and applications.
Butyl[(3,4,5-trifluorophenyl)methyl]amine has several scientific uses:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1